Crisaborole undergoes metabolism to inactive metabolites once it reaches systemic circulation after topical application. [] This limits systemic exposure to crisaborole and systemic PDE4 inhibition. [] Specific analysis of Crisaborole in plasma using UHPLC-MS/MS with deuterated crisaborole-d4 as the internal standard has been developed and validated for linearity, precision, accuracy, and extraction recovery. []
Crisaborole targets and inhibits PDE4, an enzyme that converts the intracellular second messenger 3',5'-cyclic adenosine monophosphate (cAMP) into the active metabolite adenosine monophosphate (AMP). [] Inhibiting PDE4 increases cAMP levels, which in turn controls inflammation. [] Crisaborole also inhibits cytokine production from peripheral blood mononuclear cells in a pattern similar to other PDE4 inhibitors, distinct from corticosteroids. []
Crisaborole has a low molecular weight of 251 Daltons, enabling effective penetration through human skin. [] In vitro skin retention studies using porcine skin have shown significant crisaborole accumulation in the skin after topical application of a lipophilic ointment. [] Crisaborole exhibits a higher affinity for the dermis compared to the epidermis, despite its relatively high partition coefficient. [] Analysis of the stratum corneum revealed a low affinity of the drug for this skin layer. []
Crisaborole has been investigated for its potential in treating various inflammatory skin diseases. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6